molecular formula C31H42N2O6 B1445586 5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate CAS No. 851014-95-4

5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate

Cat. No.: B1445586
CAS No.: 851014-95-4
M. Wt: 538.7 g/mol
InChI Key: MFHTVWRTNCBWPZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This involves the cyclization of a suitable precursor to form the benzofuran ring.

    Amination: Introduction of the amino group at the 5-position of the benzofuran ring.

    Butylation: Addition of a butyl group at the 2-position.

    Attachment of the Dibutylamino Propoxy Phenyl Group: This step involves the reaction of the benzofuran derivative with a dibutylamino propoxy phenyl compound under suitable conditions.

    Oxalate Formation: The final step involves the reaction of the intermediate with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate involves its interaction with specific molecular targets and pathways. The compound may act by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-O-(5-amino-2-butyl-1-benzofuran-3-yl) 1-O-[4-[3-(dibutylamino)propoxy]phenyl] oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N2O6/c1-4-7-11-28-29(26-22-23(32)12-17-27(26)38-28)39-31(35)30(34)37-25-15-13-24(14-16-25)36-21-10-20-33(18-8-5-2)19-9-6-3/h12-17,22H,4-11,18-21,32H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHTVWRTNCBWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)N)OC(=O)C(=O)OC3=CC=C(C=C3)OCCCN(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743423
Record name 5-Amino-2-butyl-1-benzofuran-3-yl 4-[3-(dibutylamino)propoxy]phenyl ethanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851014-95-4
Record name 5-Amino-2-butyl-1-benzofuran-3-yl 4-[3-(dibutylamino)propoxy]phenyl ethanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate
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5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate
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5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate
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5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate
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5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate
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5-Amino-2-butylbenzofuran-3-yl (4-(3-(dibutylamino)propoxy)phenyl) oxalate

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